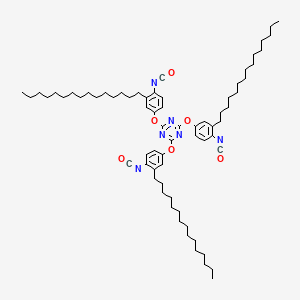
3-Azido-2,3,3-trifluoro-2-(heptafluoropropoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azido-2,3,3-trifluoro-2-(heptafluoropropoxy)propanoic acid is a synthetic chemical compound that belongs to the class of per- and polyfluoroalkyl substances (PFASs). This compound is characterized by its unique structure, which includes azido, trifluoro, and heptafluoropropoxy groups. It is known for its high stability and resistance to degradation, making it a valuable compound in various industrial applications.
Vorbereitungsmethoden
The preparation of 3-Azido-2,3,3-trifluoro-2-(heptafluoropropoxy)propanoic acid involves several synthetic routes. One common method includes the reaction of hexafluoropropylene oxide with azide compounds under controlled conditions. The reaction typically requires specific catalysts and solvents to ensure high yield and purity. Industrial production methods often involve large-scale synthesis using continuous flow reactors to maintain consistent quality and efficiency .
Analyse Chemischer Reaktionen
3-Azido-2,3,3-trifluoro-2-(heptafluoropropoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium azide.
Wissenschaftliche Forschungsanwendungen
3-Azido-2,3,3-trifluoro-2-(heptafluoropropoxy)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various fluorinated compounds and polymers.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research explores its potential as a building block for drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: It is employed in the production of fluoropolymers, which are used in coatings, lubricants, and other high-performance materials
Wirkmechanismus
The mechanism of action of 3-Azido-2,3,3-trifluoro-2-(heptafluoropropoxy)propanoic acid involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various applications, including bioconjugation and material science. The trifluoro and heptafluoropropoxy groups contribute to the compound’s hydrophobicity and resistance to metabolic degradation .
Vergleich Mit ähnlichen Verbindungen
3-Azido-2,3,3-trifluoro-2-(heptafluoropropoxy)propanoic acid can be compared with other similar compounds, such as:
Hexafluoropropylene oxide dimer acid (HFPO-DA): Both compounds share similar fluorinated structures, but HFPO-DA lacks the azido group, making it less reactive in click chemistry applications.
Perfluorooctanoic acid (PFOA): While PFOA is widely used in industrial applications, it has raised environmental and health concerns due to its persistence and bioaccumulation. .
Eigenschaften
CAS-Nummer |
95906-13-1 |
|---|---|
Molekularformel |
C6HF10N3O3 |
Molekulargewicht |
353.07 g/mol |
IUPAC-Name |
3-azido-2,3,3-trifluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid |
InChI |
InChI=1S/C6HF10N3O3/c7-2(1(20)21,5(13,14)18-19-17)22-6(15,16)3(8,9)4(10,11)12/h(H,20,21) |
InChI-Schlüssel |
PFAQTZDSOYJCLX-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(N=[N+]=[N-])(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)](/img/structure/B14335972.png)



![2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B14336003.png)

